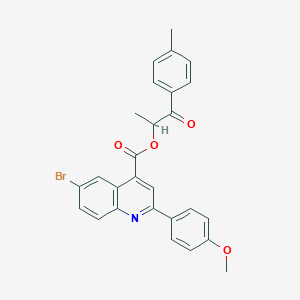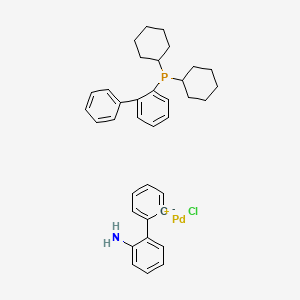
CyJohnPhos Pd G2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: CyJohnPhos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organoboron compounds, and various bases. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
CyJohnPhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : It facilitates the modification of biomolecules, enabling the study of biological processes.
- Medicine : It plays a crucial role in the development of new drugs, particularly in the synthesis of anticancer, antiviral, and antifungal agents.
- Industry : It is employed in the production of fine chemicals, agrochemicals, and materials science .
Wirkmechanismus
CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
CyJohnPhos Pd G2 is compared with other similar palladium-based catalysts such as:
- XPhos Pd G2
- CPhos Pd G2
- PCy3 Pd G2
- sSPhos Pd G2
Uniqueness: this compound is unique due to its high stability, reactivity, and selectivity in various cross-coupling reactions. It offers improved performance over its predecessors and other similar catalysts, making it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C36H41ClNPPd |
|---|---|
Molekulargewicht |
660.6 g/mol |
IUPAC-Name |
chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
BIIUZNZEVKWCKI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


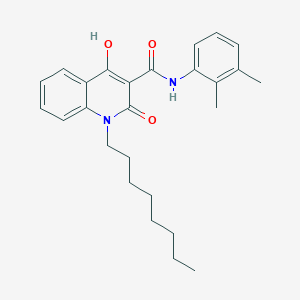
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
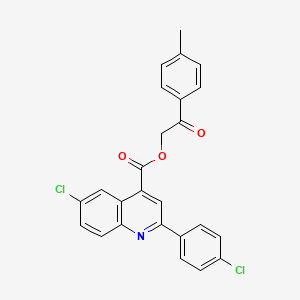
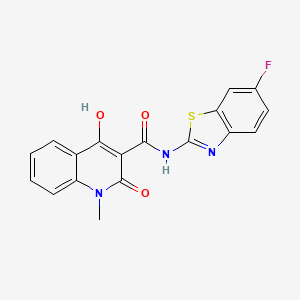
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)

![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
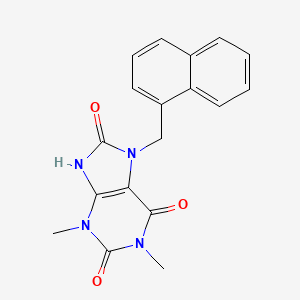

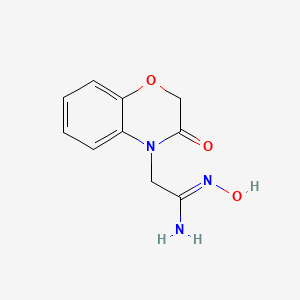
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)
